Enhanced Predicted Binding Free Energy to AChE versus Simplified Benzothiazole-Piperazine Congeners
In silico binding free energy (ΔG) calculations on a benzothiazole-piperazine template bearing a tetrahydrofuran-ether pyridine carbonyl system yielded ΔG = −18.64 ± 0.16 kcal·mol⁻¹ against human AChE, while simpler benzothiazole-piperazine analogs without the oxolane-pyridine module consistently gave ΔG values in the range of −14 to −16 kcal·mol⁻¹ under identical docking and MD simulation conditions [1]. This 2–4 kcal·mol⁻¹ improvement is directly attributable to the oxolane-ether oxygen's hydrogen-bond interaction with the peripheral anionic site (PAS) of AChE, a contact absent in comparator molecules lacking this moiety [1].
| Evidence Dimension | Predicted binding free energy (ΔG) to human AChE |
|---|---|
| Target Compound Data | ΔG = −18.64 ± 0.16 kcal·mol⁻¹ (oxolane-pyridine-containing benzothiazole-piperazine hybrid template) |
| Comparator Or Baseline | Simpler benzothiazole-piperazine analogs without oxolane-pyridine module: ΔG range −14 to −16 kcal·mol⁻¹ |
| Quantified Difference | 2–4 kcal·mol⁻¹ more favorable binding |
| Conditions | Protein Data Bank AChE structure; molecular dynamics simulation over 100 ns; MM-PBSA binding free energy estimation (Mishra et al., 2024) |
Why This Matters
A 2–4 kcal·mol⁻¹ gain in predicted binding energy corresponds to an ~30–100-fold theoretical improvement in affinity, making the oxolane-pyridine module a critical differentiator for CNS-targeting screening cascades where PAS engagement is required.
- [1] Mishra, C. B., Shalini, S., Gusain, S., Kumar, P., Kumari, S., Choi, Y. S., ... & Tiwari, M. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. View Source
